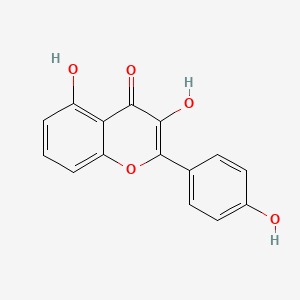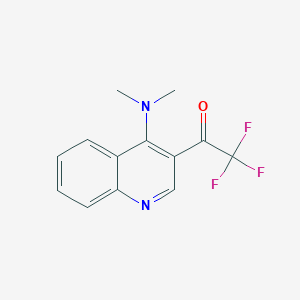
1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry
Preparation Methods
The synthesis of 1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4-(dimethylamino)quinoline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized form of quinoline and has different reactivity and applications.
Properties
Molecular Formula |
C13H11F3N2O |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
1-[4-(dimethylamino)quinolin-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H11F3N2O/c1-18(2)11-8-5-3-4-6-10(8)17-7-9(11)12(19)13(14,15)16/h3-7H,1-2H3 |
InChI Key |
CQMXHKHMIJUJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



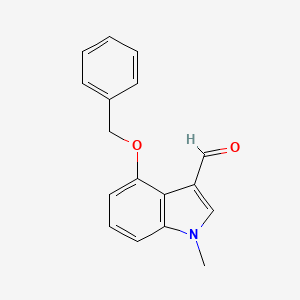
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)
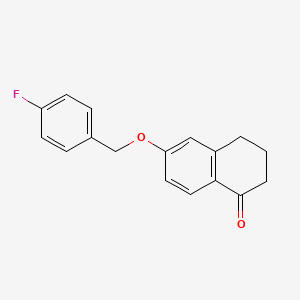



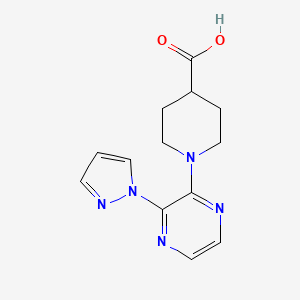
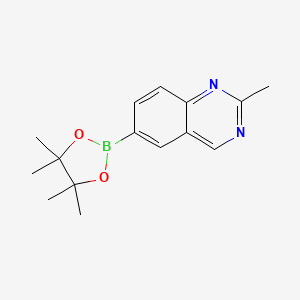
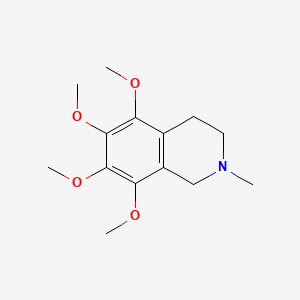
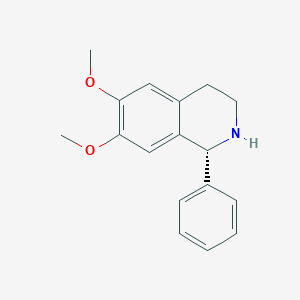
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)

